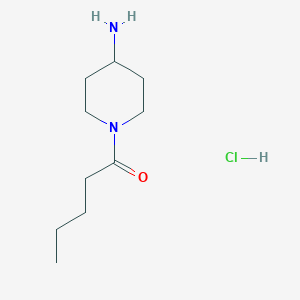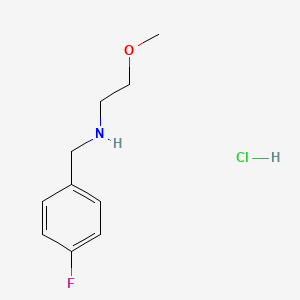![molecular formula C11H16Cl3N B3086302 (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158644-09-7](/img/structure/B3086302.png)
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride
説明
“(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with a molecular weight of 268.61 .
Synthesis Analysis
The synthesis of such compounds often involves biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . Biocatalysis is becoming a key tool in medicinal chemistry, with the potential to produce drugs with high enantio-, chemo-, and regio-selectivities .Molecular Structure Analysis
The InChI code for this compound is1S/C11H15Cl2N.ClH/c1-2-3-6-14-8-9-4-5-10 (12)11 (13)7-9;/h4-5,7,14H,2-3,6,8H2,1H3;1H . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric information. Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride, focusing on six unique fields:
Pharmaceutical Development
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride: is being explored for its potential as a pharmaceutical intermediate. Its unique chemical structure allows it to be used in the synthesis of various therapeutic agents, particularly those targeting neurological and psychiatric disorders. The compound’s ability to interact with specific neurotransmitter receptors makes it a valuable candidate in the development of new medications for conditions such as depression, anxiety, and schizophrenia .
Biocatalysis and Enzyme Research
This compound is also significant in the field of biocatalysis. Researchers are investigating its use as a substrate in enzyme-catalyzed reactions to produce chiral intermediates. These intermediates are crucial for the synthesis of enantiopure drugs, which are more effective and have fewer side effects compared to their racemic counterparts. The high regio-, chemo-, and enantio-selectivity of biocatalytic processes involving this compound makes it an attractive option for green chemistry applications .
Chemical Synthesis
In chemical synthesis, (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride serves as a building block for the creation of more complex molecules. Its reactivity and stability under various conditions make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are continually exploring new synthetic routes and methodologies to utilize this compound more efficiently .
Neuropharmacology
The compound’s interaction with neurotransmitter systems has made it a subject of interest in neuropharmacology. Studies are focusing on its potential effects on the central nervous system, including its ability to modulate neurotransmitter release and receptor activity. This research could lead to the development of new treatments for neurological disorders, enhancing our understanding of brain function and disease.
Environmental Chemistry
In environmental chemistry, (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride is being studied for its potential role in the degradation of pollutants. Its chemical properties allow it to participate in reactions that break down harmful substances in the environment. This application is particularly relevant in the development of new methods for pollution control and environmental remediation.
Material Science
Researchers in material science are exploring the use of this compound in the development of new materials with unique properties. Its incorporation into polymer matrices, for example, can enhance the mechanical and thermal properties of the resulting materials. This has potential applications in various industries, including automotive, aerospace, and electronics.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that compounds with similar structures can undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
A related compound was found to potently inhibit the in vitro reuptake of serotonin, norepinephrine, and dopamine . This suggests that the compound may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Related compounds have been found to exhibit various biological activities , suggesting that this compound may have similar effects at the molecular and cellular level.
Action Environment
It’s known that the chemical properties of similar compounds can be influenced by environmental conditions . This suggests that environmental factors may also influence the action of this compound.
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9;/h4-6,8,14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIKEELCQMXRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)
amine hydrochloride](/img/structure/B3086245.png)
amine hydrochloride](/img/structure/B3086253.png)
![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)
amine hydrochloride](/img/structure/B3086262.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)

![(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086289.png)

amine hydrochloride](/img/structure/B3086298.png)
![3-(3-Methylphenyl)-2-[(3-methylphenyl)methyl]propanoic acid](/img/structure/B3086305.png)

![2-[(4-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3086318.png)